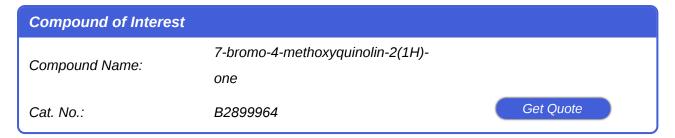


# 7-Bromo-4-methoxyquinolin-2(1H)-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**7-Bromo-4-methoxyquinolin-2(1H)-one** is a halogenated derivative of the quinolinone heterocyclic scaffold. The quinolinone core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of a bromine atom at the 7-position and a methoxy group at the 4-position is anticipated to modulate the biological profile of the parent quinolinone structure, making it a compound of significant interest for further investigation in drug discovery and development. This document provides a prospective technical guide to the synthesis, potential biological activities, and experimental protocols related to **7-bromo-4-methoxyquinolin-2(1H)-one**, based on established methodologies for analogous compounds.

## **Chemical Properties**



Property	Value	Source
Molecular Formula	C10H8BrNO2	Calculated
Molecular Weight	254.08 g/mol	Calculated
IUPAC Name	7-bromo-4-methoxyquinolin- 2(1H)-one	N/A
CAS Number	Not available	N/A

# **Proposed Synthesis**

While a specific synthetic protocol for **7-bromo-4-methoxyquinolin-2(1H)-one** is not readily available in the current literature, a plausible multi-step synthesis can be proposed based on established methods for the preparation of substituted 4-methoxy-1H-quinolin-2-ones.[1][2][3] The proposed pathway commences with the reaction of 3-bromoaniline with malonic acid and phosphorous oxychloride to yield 7-bromo-2,4-dichloroquinoline. This intermediate is then treated with sodium methoxide to afford 7-bromo-2,4-dimethoxyquinoline. Subsequent selective hydrolysis of the 2-methoxy group under acidic conditions is expected to yield the target compound, **7-bromo-4-methoxyquinolin-2(1H)-one**.

# Experimental Protocol: Proposed Synthesis of 7-Bromo-4-methoxyquinolin-2(1H)-one

Step 1: Synthesis of 7-Bromo-2,4-dichloroquinoline

- To a stirred mixture of 3-bromoaniline (1 equivalent) and malonic acid (1.2 equivalents), add phosphorus oxychloride (3 equivalents) dropwise at 0°C.
- After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.



- Neutralize the acidic solution with a saturated sodium bicarbonate solution.
- The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield crude 7-bromo-2,4-dichloroquinoline.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

#### Step 2: Synthesis of 7-Bromo-2,4-dimethoxyquinoline

- Prepare a solution of sodium methoxide by dissolving sodium metal (2.5 equivalents) in anhydrous methanol under an inert atmosphere.
- To this solution, add 7-bromo-2,4-dichloroquinoline (1 equivalent) and heat the mixture to reflux for 5 hours.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and evaporate the methanol under reduced pressure.
- Dissolve the residue in dichloromethane and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 7-bromo-2,4-dimethoxyquinoline.
- Purify the product by column chromatography on silica gel.

#### Step 3: Synthesis of 7-Bromo-4-methoxyquinolin-2(1H)-one

- Dissolve 7-bromo-2,4-dimethoxyquinoline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.[3]
- Heat the solution to reflux for 4 hours.[3]
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and pour it into ice-water.



- Neutralize with a saturated sodium carbonate solution.
- The resulting precipitate is collected by filtration, washed with water, and dried.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to yield pure 7-bromo-4-methoxyquinolin-2(1H)-one.[3]



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# **Potential Biological Activities**

Direct biological data for **7-bromo-4-methoxyquinolin-2(1H)-one** is not currently available. However, the biological activities of structurally related quinolinone derivatives can provide insights into its potential pharmacological profile. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with various biological targets.

## **Anticancer Activity**

Numerous quinolin-2(1H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, novel quinolin-2(1H)-ones have been synthesized and identified as dual inhibitors of EGFR and HER-2, with some compounds showing greater potency than the established drug erlotinib against MCF-7 breast cancer cells. [4] The mechanism of action for some of these derivatives involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, as well as causing cell cycle arrest.[4]

### **Antibacterial Activity**

The quinolone ring system is a well-established pharmacophore in antibacterial agents.[5] Derivatives of quinolin-2-one have shown promising activity against multidrug-resistant Grampositive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Some of



these compounds have been found to inhibit dihydrofolate reductase (DHFR), an important enzyme in bacterial folate metabolism.[6]

#### **Other Potential Activities**

Quinolinone derivatives have also been investigated for a variety of other biological activities, including:

- Antifungal activity[7][8]
- Anti-inflammatory activity through inhibition of enzymes like lipoxygenase (LOX).
- Antioxidant activity[5][10]

The bromine substituent at the 7-position may enhance the lipophilicity and potentially the biological activity of the molecule.

## **Quantitative Data for Structurally Related Compounds**

The following table summarizes the reported biological activities of quinolinone derivatives that are structurally similar to **7-bromo-4-methoxyquinolin-2(1H)-one**.



Compound	Biological Activity	IC50/MIC	Cell Line/Organism	Source
(E)-3-((2-(2,4-dinitrophenyl)hyd razono)methyl)-4-hydroxyquinolin-2(1H)-one (Compound 5a)	Antiproliferative (EGFR/HER-2 inhibitor)	34 nM (MCF-7)	Human breast cancer	[4]
Quinolin-2-one derivative 6c	Antibacterial (DHFR inhibitor)	MIC: 0.75 μg/mL	MRSA	[6]
Quinolin-2-one derivative 6c	DHFR Inhibition	IC50: 3.25 μM	Enzyme assay	[6]
Quinolone acylated arabinose hydrazone derivative 8	Anticancer	IC₅o: 23.5 μg/mL	HCT-116 (Human colon carcinoma)	[5]
Quinolinonyl- glycine derivative 10	Antioxidant (H <sub>2</sub> O <sub>2</sub> scavenging)	IC50: 20.92 μg/mL	In vitro assay	[5]
4-hydroxy-1- methyl-3-(4- nitrophenyl)carbo xamido-quinolin- 2(1H)-one (Compound 3h)	LOX Inhibition	IC50: 10 μM	Enzyme assay	[9]

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# **Conclusion**



**7-Bromo-4-methoxyquinolin-2(1H)-one** represents an intriguing, yet underexplored, chemical entity. Based on the extensive research into the quinolinone scaffold, this compound holds considerable promise as a candidate for biological screening, particularly in the areas of oncology and infectious diseases. The synthetic route proposed herein offers a viable starting point for its preparation, enabling further investigation into its physicochemical properties and pharmacological potential. The provided data on related compounds underscores the potential for this molecule to exhibit potent and selective biological activities. Further research is warranted to synthesize and characterize **7-bromo-4-methoxyquinolin-2(1H)-one** and to evaluate its activity in a range of biological assays to fully elucidate its therapeutic potential.

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